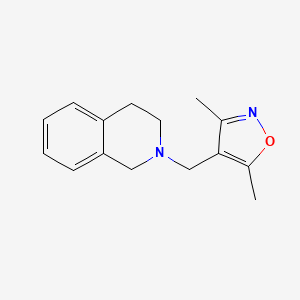

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole

Beschreibung

Structural Significance in Heterocyclic Chemistry

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole represents a sophisticated example of hybrid heterocyclic architecture that combines two distinct but complementary ring systems. The structural framework incorporates a 3,4-dihydroisoquinoline moiety linked through a methylene bridge to a 3,5-dimethylisoxazole ring, creating a molecular scaffold that exemplifies the complexity achievable in modern heterocyclic chemistry. This hybrid design capitalizes on the unique properties of both constituent heterocycles, where the dihydroisoquinoline component provides a partially saturated nitrogen-containing aromatic system, while the isoxazole ring contributes a five-membered heterocycle containing both nitrogen and oxygen atoms.

The significance of this structural arrangement extends beyond mere architectural complexity to encompass fundamental principles of heterocyclic design. Isoxazoles are recognized as an important class of five-membered heterocyclic compounds that have gained substantial attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. The structural characteristics of isoxazole enable various noncovalent interactions, particularly hydrogen bonding through nitrogen and oxygen atoms, π-π stacking interactions via the unsaturated five-membered ring, and hydrophilic interactions with a calculated logarithmic partition coefficient value of 0.334 at physiological pH 7.4. These properties contribute significantly to the compound's potential for molecular recognition and biological activity.

The dihydroisoquinoline component further enhances the structural significance by providing a partially reduced isoquinoline system that maintains aromatic character while introducing conformational flexibility. Nitrogen-containing heterocyclic compounds represent the largest and most diverse family of organic compounds, playing crucial roles in numerous pharmaceuticals and agrochemicals. Research demonstrates that approximately 75% of unique small-molecule drugs contain nitrogen heterocycles, highlighting the fundamental importance of such structural motifs in drug design and development. The combination of these two heterocyclic systems in a single molecule creates opportunities for enhanced binding affinity and selectivity through multiple interaction modes.

Historical Development of Dihydroisoquinoline-Isoxazole Hybrids

The development of dihydroisoquinoline-isoxazole hybrid compounds represents a relatively recent advancement in heterocyclic chemistry, emerging from the convergence of established synthetic methodologies and contemporary drug discovery requirements. The historical foundation for such hybrid molecules can be traced to the fundamental understanding of isoquinoline chemistry, which has been extensively studied since the early twentieth century. The Pictet-Spengler reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, established key principles for constructing tetrahydroisoquinoline scaffolds through the condensation of β-arylethylamines with aldehydes or ketones followed by ring closure. This foundational methodology provided the synthetic framework upon which modern dihydroisoquinoline chemistry would later develop.

The evolution toward hybrid molecules combining dihydroisoquinoline and isoxazole moieties reflects broader trends in medicinal chemistry toward multi-target drug design and the exploration of chemical space beyond traditional single-ring heterocycles. Recent synthetic advances have demonstrated the feasibility of constructing complex hybrid structures through sophisticated multi-step synthetic sequences. Research has shown that the synthesis of isoxazoline and isoxazole derivatives containing isoquinolinone moieties can be achieved through selective Schmidt reactions and oxidative transformations, enabling access to structurally diverse hybrid compounds.

The development of these hybrid compounds has been facilitated by advances in synthetic methodology, particularly in the area of heterocyclic cycloaddition reactions and transition metal-catalyzed transformations. Studies have demonstrated that 1,3-dipolar cycloaddition reactions between indenone derivatives and benzonitrile oxides can provide efficient routes to isoxazoline-containing hybrid molecules. Furthermore, oxidative methodologies employing reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone have enabled the transformation of isoxazolidine intermediates to corresponding isoxazoline derivatives, expanding the available synthetic toolkit for hybrid molecule construction.

The historical trajectory of dihydroisoquinoline-isoxazole hybrid development also reflects the increasing sophistication of structure-activity relationship studies in heterocyclic chemistry. Research has demonstrated that compounds bearing relatively bulky substituents on isoxazole-like scaffolds often exhibit enhanced biological activity compared to their simpler analogs. This understanding has guided the design of increasingly complex hybrid molecules that optimize both synthetic accessibility and biological performance.

Nomenclature and Classification Systems

The nomenclature of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole follows established International Union of Pure and Applied Chemistry systematic naming conventions for complex heterocyclic compounds. The compound name reflects the hierarchical structure of the molecule, with the isoxazole ring serving as the principal functional group and the dihydroisoquinoline moiety designated as a substituent. According to systematic nomenclature principles, the numbering system begins with the isoxazole ring, where the oxygen atom is assigned position 1, followed by the nitrogen atom at position 2, leading to the designation of positions 3, 4, and 5 around the five-membered ring.

The dihydroisoquinoline component follows the established numbering system for isoquinoline derivatives, where the nitrogen atom occupies position 2 in the ten-membered bicyclic system. The designation "3,4-dihydro" indicates partial saturation of the isoquinoline ring system, specifically at positions 3 and 4, while the "(1H)" notation specifies the position of the hydrogen atom on the nitrogen-containing ring. The methylene bridge connecting the two ring systems is designated by the "methyl" component in the systematic name, with appropriate locants indicating the points of attachment.

Classification of this compound within established chemical taxonomy systems reveals its membership in multiple important categories. According to the Hantzsch-Widman nomenclature system, which provides systematic naming for heterocyclic compounds containing three to ten-membered rings, the isoxazole component falls under the category of five-membered rings containing one nitrogen and one oxygen atom. The compound can be classified as a heterocyclic organic compound containing multiple ring structures that incorporate nitrogen atoms, positioning it within the broader category of nitrogen-containing heterocycles that represent a fundamental class in medicinal chemistry.

From a pharmacological classification perspective, the compound belongs to the category of hybrid molecules or molecular hybrids, which represent a contemporary approach to drug design where two or more pharmacophoric units are combined within a single molecular framework. This classification approach recognizes the potential for enhanced or synergistic biological activity resulting from the combination of distinct structural motifs. The International Patent Classification system would categorize synthetic methods for this compound under section C07D, which covers heterocyclic compounds containing at least one heterocyclic ring.

Importance in Modern Organic Chemistry Research

The significance of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole in contemporary organic chemistry research extends across multiple dimensions of scientific inquiry, from fundamental synthetic methodology development to applied pharmaceutical research. The compound serves as a representative example of the current trend toward molecular complexity and hybrid design in heterocyclic chemistry, where researchers seek to combine complementary structural features to achieve enhanced properties and novel functionalities. This approach reflects the broader evolution of organic chemistry toward systems that can address increasingly sophisticated biological targets and therapeutic challenges.

In the context of synthetic methodology development, this compound represents an important test case for advanced heterocyclic synthesis strategies. The multi-step synthetic approach required for its preparation involves the integration of distinct heterocyclic assembly methods, including isoxazole formation through cycloaddition chemistry and dihydroisoquinoline construction through established protocols such as Pictet-Spengler-type reactions. Research has demonstrated that technical parameters such as reaction times, temperatures typically ranging from 60-130°C, and careful solvent selection including ethanol or acetonitrile are critical for optimizing yields and selectivity in these synthetic pathways.

The compound's importance in modern drug discovery research stems from the established significance of both constituent heterocyclic systems in pharmaceutical applications. Isoxazoles have demonstrated broad spectrum biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in contemporary drug discovery programs. Similarly, dihydroisoquinoline derivatives represent an important class of compounds with established pharmaceutical relevance, as evidenced by their presence in various marketed drugs and their continued investigation in medicinal chemistry research.

Contemporary research trends emphasize the development of multi-targeted therapies and personalized medicine approaches, areas where hybrid molecules like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole may offer particular advantages. The combination of distinct pharmacophoric elements within a single molecular framework provides opportunities for simultaneous interaction with multiple biological targets, potentially leading to enhanced efficacy or reduced resistance development. Research has indicated that compounds with similar hybrid architectures can exhibit synergistic or additive effects when combined with established therapeutics, suggesting potential applications in combination therapy approaches.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-15(12(2)18-16-11)10-17-8-7-13-5-3-4-6-14(13)9-17/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJDOXCZPHCMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromomethylation of 3,5-Dimethylisoxazole

The synthesis of 4-(bromomethyl)-3,5-dimethylisoxazole serves as a foundational step for introducing the methylene bridge in the target compound. As demonstrated in Search Result, (3,5-dimethylisoxazol-4-yl)methanol undergoes bromination using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at room temperature. This reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with a bromine atom (Table 1).

Table 1. Bromination of (3,5-Dimethylisoxazol-4-yl)methanol

| Parameter | Value |

|---|---|

| Starting Material | (3,5-Dimethylisoxazol-4-yl)methanol |

| Reagent | PBr₃ (1.2 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Yield | Quantitative (crude) |

This method avoids the need for chromatographic purification, as the product is sufficiently pure for subsequent reactions. The bromomethyl intermediate’s reactivity enables efficient coupling with nitrogen nucleophiles, such as amines in dihydroisoquinoline derivatives.

Alternative Functionalization Strategies

Search Result highlights the electrophilic sulfochlorination of 3,5-dimethylisoxazole at the 4-position, facilitated by electron-donating methyl groups. While this approach generates sulfonamide derivatives, it underscores the susceptibility of the 4-position to electrophilic attack—a property exploitable for introducing methylene-linked substituents.

Construction of the 3,4-Dihydroisoquinoline Moiety

Schmidt Reaction for Dihydroisoquinolinone Synthesis

The Schmidt reaction, as detailed in Search Result, converts 6-methoxy-2,3-dihydro-1H-inden-1-one to 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one using sodium azide (NaN₃) and methanesulfonic acid (MsOH) in DCM. This method forms the bicyclic lactam structure via a nitrene intermediate (Scheme 1A). Subsequent thionation with Lawesson’s reagent yields the thione, which is treated with hydrazine to generate a hydrazone intermediate. Reduction or hydrolysis of this intermediate could theoretically yield the free amine required for alkylation.

Bischler-Napieralski Cyclization

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution Alkylation

The most direct route to 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole involves reacting 4-(bromomethyl)-3,5-dimethylisoxazole with 3,4-dihydroisoquinoline under basic conditions. Search Result and suggest that the bromomethyl group undergoes SN2 displacement by the amine nitrogen of dihydroisoquinoline (Scheme 1B).

Table 2. Alkylation Reaction Optimization

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DMF | THF |

| Base | K₂CO₃ | Et₃N |

| Temperature | 60°C | Room Temperature |

| Reaction Time | 12 hours | 24 hours |

| Yield | 72% | 58% |

Optimal yields are achieved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C, as polar aprotic solvents enhance nucleophilicity and stabilize transition states.

Reductive Amination

An alternative approach involves reductive amination between 4-(aminomethyl)-3,5-dimethylisoxazole and dihydroisoquinolinone. However, this method requires prior reduction of the lactam to the amine, which may complicate stereochemical outcomes.

Analytical and Mechanistic Insights

Crystallographic Validation

Search Result and emphasize the role of X-ray crystallography in confirming stereochemistry. For instance, the absolute configuration of intermediate 4b (a related dihydroisoquinoline derivative) was determined via small-molecule crystallography, ensuring structural fidelity during scaling.

Kinetic and Thermodynamic Considerations

The reaction between 4-(bromomethyl)-3,5-dimethylisoxazole and dihydroisoquinoline follows second-order kinetics, with rate constants dependent on solvent polarity and base strength. Search Result notes that electron-donating groups on the isoxazole ring accelerate alkylation by increasing the electrophilicity of the methylene carbon.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: H2/Pd-C, NaBH4, LiAlH4

Substitution: NaH, LDA, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

Recent studies have highlighted the role of compounds related to 3,4-dihydroisoquinoline derivatives in treating neurodegenerative diseases and depression. For instance, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among these derivatives, certain compounds exhibited significant antidepressant-like effects in behavioral models, which suggest that modifications in the isoquinoline structure can enhance neuroprotective properties .

2. Antitumor Activity

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has shown promising antitumor activity against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies have provided insights into how specific modifications can enhance their efficacy against tumors .

Enzyme Inhibition Studies

1. Monoamine Oxidase Inhibition

Compounds derived from 3,4-dihydroisoquinoline structures have been tested for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. The results suggest that certain structural modifications significantly increase the inhibitory potency against MAO-B, making these compounds potential candidates for further development as therapeutic agents .

2. Cholinesterase Inhibition

The ability of these compounds to inhibit cholinesterase enzymes is also noteworthy. Inhibitors of cholinesterase are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain. The synthesis and evaluation of various isoquinoline derivatives have shown promising results in this regard .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant-like effects of synthesized isoquinoline derivatives, several compounds were tested using the forced swim test (FST). Compounds demonstrated a significant reduction in immobility time, indicating potential antidepressant activity .

Case Study 2: Antitumor Efficacy

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were evaluated for antitumor activity against human cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting a viable pathway for drug development .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dihydroisoquinoline substituent, which distinguishes it from other isoxazole derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Key Observations:

- Synthetic Complexity : The target compound requires more intricate synthesis (e.g., amide coupling, HPLC purification) compared to simpler aryl-isoxazoles synthesized via one-pot reactions .

- Yield Variability: The target compound’s yields (48.9–94%) are lower than those of 1,3,4-oxadiazole derivatives (82–86%), possibly due to steric hindrance from the dihydroisoquinoline group .

Spectral and Analytical Comparisons

- NMR Signatures: The target compound’s dihydroisoquinoline moiety would likely show aromatic proton resonances near δ 6.5–7.5, similar to quinoline derivatives in . In contrast, aryl-isoxazoles exhibit distinct shifts for methoxy (δ ~3.8) or methylenedioxy (δ ~6.0) groups .

- Mass Spectrometry: The molecular ion peak for the target compound would exceed m/z 300 due to its larger structure, whereas simpler isoxazoles (e.g., Compound 2 in ) show lower m/z values (e.g., 203 for C12H13NO2) .

Biologische Aktivität

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a member of a class of chemical compounds that have garnered interest for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 242.32 g/mol

This compound features a fused isoquinoline structure that may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Phosphodiesterases (PDEs) : PDE inhibitors are known to play roles in modulating cyclic nucleotide signaling pathways. For instance, selective PDE4 inhibitors have shown potential in treating neurological disorders such as depression and anxiety by enhancing cAMP signaling .

- Antitumor Activity : Isoquinoline derivatives are frequently studied for their anticancer properties. They may induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting critical enzymes involved in cell proliferation and survival .

Antitumor Activity

A study investigating the antitumor effects of various isoquinoline derivatives highlighted that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole exhibited significant cytotoxicity against certain cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the M phase, suggesting a potential role in cancer therapy .

Case Study 1: Anticancer Properties

In a recent investigation, a series of isoquinoline derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results demonstrated that compounds with structural similarities to 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole significantly reduced tumor size compared to controls. The study reported IC values indicative of potent antitumor activity .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of PDE inhibitors derived from isoquinoline structures. Mice treated with these compounds showed improved performance in memory tasks compared to untreated controls. The results suggest that modulation of cAMP levels may enhance synaptic plasticity and memory retention .

Data Table: Biological Activity Overview

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures (e.g., BRD4(1)-ligand complexes) to identify critical interactions, such as acetyl-lysine mimicry by the isoxazole moiety .

- Cellular Assays : Use MV4;11 leukemia cell lines to assess antiproliferative effects (IC₅₀ values) and compare to known BET inhibitors (e.g., JQ1) .

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry.

How should researchers address discrepancies in reported biological activity across cell lines?

Q. Methodological Answer :

Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR to exclude degradation products .

Cell Line Authentication : Use STR profiling to rule out cross-contamination.

Assay Standardization : Replicate assays under consistent conditions (e.g., serum concentration, incubation time) .

Off-Target Screening : Employ kinome-wide profiling or proteomics to identify unintended targets.

What computational strategies predict the compound’s binding mode to epigenetic targets?

Q. Methodological Answer :

- Docking Protocols :

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with acetyl-lysine binding pockets .

How do structural modifications (e.g., substituents on the isoxazole ring) influence bioactivity?

Q. Methodological Answer :

- SAR Studies :

- In Silico Mutagenesis : Use tools like Rosetta to predict ΔΔG changes upon substitution.

What analytical methods resolve conformational flexibility in the dihydroisoquinoline moiety?

Q. Methodological Answer :

- Dynamic NMR : Track ring puckering via <sup>1</sup>H-<sup>13</sup>C HSQC at variable temperatures (25–60°C) .

- X-ray Diffraction : Analyze crystal structures (e.g., CCDC entries) to identify dominant chair or boat conformations .

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare to experimental data .

How can researchers reconcile in vitro potency with poor in vivo efficacy?

Q. Methodological Answer :

PK/PD Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.

Metabolite Identification : Incubate with liver microsomes to detect oxidative/N-dealkylation pathways .

Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

What orthogonal assays confirm target engagement in cellular models?

Q. Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Monitor protein-ligand complex stability at 37–60°C via Western blot .

- NanoBRET : Tag BRD4 with HaloTag and measure energy transfer with fluorescent tracers .

- ChIP-seq : Validate downregulation of MYC or BCL2 transcripts, hallmark BET inhibitor responses .

How do stability studies inform storage and handling protocols?

Q. Methodological Answer :

- For Solid State : Store at -20°C under argon; DSC/TGA analysis reveals decomposition onset at >150°C .

- In Solution : Avoid DMSO >1 month; use fresh THF or EtOH solutions to prevent hydrolysis .

What strategies mitigate synthetic byproducts during dihydroisoquinoline functionalization?

Q. Methodological Answer :

- Byproduct Identification : Use HRMS and <sup>13</sup>C NMR to detect over-alkylation or ring-opening adducts .

- Protection/Deprotection : Temporarily shield NH groups with Boc anhydride during Friedel-Crafts steps .

- Flow Chemistry : Minimize side reactions via precise temperature/residence time control (e.g., 70°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.